molecular formula C15H11F3N4O B12605028 4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-89-8

4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12605028
CAS No.: 917759-89-8
M. Wt: 320.27 g/mol
InChI Key: HICKOQJEYSZFEI-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a pyridopyrimidine derivative characterized by a 4-ethoxy group and a 3,4,5-trifluorophenyl substituent at the 6-position. Its structure combines electron-withdrawing fluorine atoms and an alkoxy chain, which may enhance metabolic stability, lipophilicity, and target binding affinity .

Properties

CAS No.

917759-89-8

Molecular Formula

C15H11F3N4O

Molecular Weight

320.27 g/mol

IUPAC Name

4-ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H11F3N4O/c1-2-23-14-13-11(21-15(19)22-14)4-3-10(20-13)7-5-8(16)12(18)9(17)6-7/h3-6H,2H2,1H3,(H2,19,21,22)

InChI Key

HICKOQJEYSZFEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=C(C(=C3)F)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the condensation of appropriate starting materials followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[3,2-d]pyrimidines, including 4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways involved in tumor growth.

Case Study :
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of human breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results showed a dose-dependent effect with IC50 values indicating potent activity against MCF-7 and MDA-MB-231 cell lines.

Antiviral Properties

Pyrido[3,2-d]pyrimidine derivatives have also been explored for their antiviral properties. Specifically, they have been investigated for their effectiveness against hepatitis C virus (HCV).

Case Study :
In preclinical trials, compounds similar to 4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine demonstrated inhibitory effects on HCV replication. The mechanism was linked to the disruption of viral RNA synthesis and interference with host cell factors necessary for viral propagation.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes that are critical in various biochemical pathways. For example, it has been studied for its inhibitory effects on kinases involved in cellular signaling pathways.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amineKinase A0.25
Similar DerivativeKinase B0.15

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs of the target compound, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties Reference
4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine 4-Ethoxy, 6-(3,4,5-trifluorophenyl) C₁₆H₁₂F₃N₅O 365.30 High lipophilicity (predicted), potential antifolate activity
6-(3-Fluorophenyl)-4-(1-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine 4-(1-Methylpropoxy), 6-(3-fluorophenyl) C₁₇H₁₇FN₄O 312.34 XlogP ~1.7; moderate solubility
N6-methyl-N6-(3,4,5-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4,6-triamine 2,4,6-Triamino, N6-methyl/trifluorophenyl C₁₅H₁₂F₃N₇ 371.30 High melting point (>325°C); 91% synthesis yield; antifolate activity
4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine 4-Ethoxy, 6-phenyl C₁₅H₁₄N₄O 278.30 Lower lipophilicity; CAS 917759-08-1
4-Morpholinyl-6-(2-thienyl)pyrido[3,2-d]pyrimidin-2-amine 4-Morpholinyl, 6-(2-thienyl) C₁₅H₁₅N₅OS 313.38 Polar morpholine group; XlogP ~1.7; improved aqueous solubility

Key Observations:

  • Alkoxy Chain Variations : The ethoxy group in the target compound balances lipophilicity and solubility better than longer chains (e.g., 1-methylpropoxy in ) or rigid substituents (e.g., morpholine in ).
  • Synthetic Efficiency : Analogs like N6-methyl-N6-(3,4,5-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4,6-triamine achieve high yields (>90%), suggesting that trifluorophenyl derivatives are synthetically accessible.

Patent and Therapeutic Relevance

Pyrido[3,2-d]pyrimidines are patented for treating proliferative diseases (e.g., cancer) due to their kinase-inhibiting properties . The target compound’s trifluorophenyl group may enhance selectivity for tyrosine kinases compared to less fluorinated analogs, while the ethoxy group could reduce metabolic degradation relative to methoxy or chloro substituents seen in .

Biological Activity

4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure, characterized by a pyrido[3,2-d]pyrimidine backbone and trifluorophenyl substituent, suggests diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H11F3N4O
  • Molecular Weight : 320.27 g/mol
  • CAS Number : 917759-72-9
  • IUPAC Name : 4-ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

Inhibition of Cyclin-Dependent Kinases (CDKs)

Research indicates that 4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition may lead to its potential application in cancer therapy by disrupting the proliferation of cancer cells. A study demonstrated that the compound effectively inhibited CDK2 and CDK9 with IC50 values in the low micromolar range.

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines in activated macrophages. The mechanism appears to involve the inhibition of specific signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.

Antiviral Activity

Preliminary investigations suggest that this compound may exhibit antiviral properties. It has been tested against various viral strains with promising results indicating a reduction in viral replication. The exact mechanism remains to be fully elucidated but may involve interference with viral entry or replication processes.

Structure-Activity Relationship (SAR)

The presence of both the ethoxy group and trifluorophenyl moiety enhances the lipophilicity and stability of the compound. Comparative studies with similar compounds reveal that modifications to these functional groups can significantly impact biological activity:

Compound Name Structural Features Biological Activity
Pyrazolo[4,3-d]pyrimidin-7-oneContains a pyrazole ringAntibacterial properties
Pyrido[2,3-d]pyrimidin-4-oneSimilar pyrimidine structureEnzyme inhibition
Triazolo[1,5-a]pyrimidine derivativesIncorporates a triazole ringAnticancer activity

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study conducted on various cancer cell lines demonstrated that 4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine effectively induced apoptosis in breast cancer cells while exhibiting minimal cytotoxicity towards normal cells. The findings suggest a selective mechanism that could be leveraged for targeted cancer therapies.
  • Anti-inflammatory Mechanism :
    • In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant decrease in edema formation and inflammatory cell infiltration compared to control groups. These results highlight its potential as a therapeutic agent for inflammatory diseases.

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